EC50 for Utrophin Upregulation: Potency Benchmarking Against Ezutromid
In a luciferase reporter assay using mouse H2K cells, Utrophin activator-1 upregulates utrophin transcription with an EC50 of 1.8 μM . This potency is lower than that of the first-in-class benzoxazole ezutromid (SMT C1100), which demonstrates an EC50 of 0.4 μM to 0.91 μM in comparable reporter assays . This quantifiable difference establishes a clear potency gradient within the class of utrophin upregulators.
| Evidence Dimension | Potency for upregulating utrophin transcription |
|---|---|
| Target Compound Data | EC50 = 1.8 μM |
| Comparator Or Baseline | Ezutromid (SMT C1100), EC50 = 0.4 μM - 0.91 μM |
| Quantified Difference | 2-4.5x less potent than ezutromid |
| Conditions | Mouse H2K cell line, luciferase reporter assay |
Why This Matters
This data allows researchers to select the appropriate tool compound based on the required potency window for their specific in vitro assay, with Utrophin activator-1 offering a less potent alternative to ezutromid for studies where a maximal response is not desired or for combination studies.
